[1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan'](dipropyl)boron
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Overview
Description
1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron: is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boron atom coordinated to a thiourea ligand, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron typically involves the reaction of a boronic acid or ester with a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the boron-thiourea complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea ligand can be substituted with other ligands under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a range of thiourea derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron is used as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research .
Industry: In industry, it can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron exerts its effects involves the coordination of the boron atom with the thiourea ligand. This coordination facilitates various chemical reactions, such as transmetalation in the Suzuki–Miyaura coupling . The molecular targets and pathways involved depend on the specific application, whether in organic synthesis or biological systems .
Comparison with Similar Compounds
Pinacol boronic esters: Known for their stability and use in organic synthesis.
Phenylboronic acids: Commonly used in drug design and synthesis.
Uniqueness: What sets 1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron apart is its unique thiourea ligand, which imparts distinct chemical properties and reactivity compared to other organoboron compounds .
Properties
Molecular Formula |
C19H26BN3S |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
9-methyl-3-phenyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(6),7,9-triene-4-thione |
InChI |
InChI=1S/C19H26BN3S/c1-4-13-20(14-5-2)22-15-16(3)11-12-18(22)21-19(24)23(20)17-9-7-6-8-10-17/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,24) |
InChI Key |
YYIVNNWGHWXVQW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N(C(=S)NC2=[N+]1C=C(C=C2)C)C3=CC=CC=C3)(CCC)CCC |
Origin of Product |
United States |
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